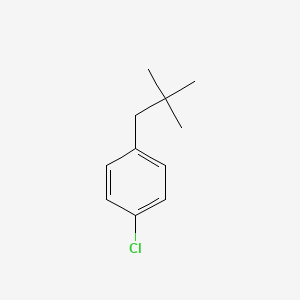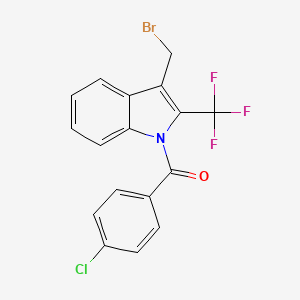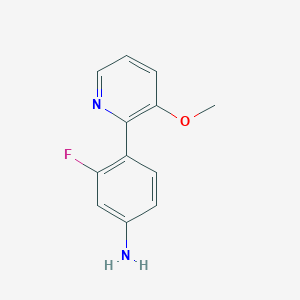![molecular formula C6H4ClN3O B13926540 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a chloro substituent and a fused pyrrolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.
Chlorination: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and amines are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as purine nucleoside phosphorylase (PNP), making it a candidate for developing new drugs for autoimmune diseases and cancer.
Biological Research: The compound’s ability to inhibit specific enzymes and receptors makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PNP inhibitor, it competes with natural substrates for binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to selective cytotoxicity in certain cell types, such as T-cells, making it a potential immunosuppressive agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer, antibacterial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is unique due to its specific chloro substituent and its ability to inhibit PNP selectively. This selectivity makes it a valuable compound for developing targeted therapies with minimal off-target effects.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-4)9-6(11)10-5/h1-2,8H,(H,9,10,11) |
InChI Key |
YOGXYHZEIUSFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(NC(=O)N=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



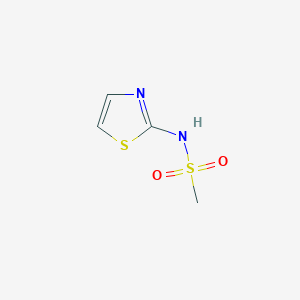
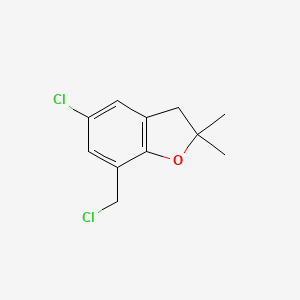
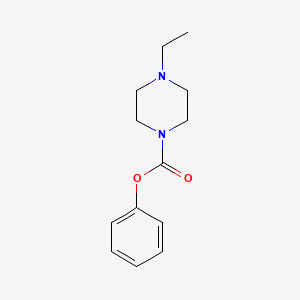
![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

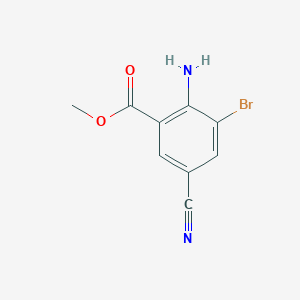
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
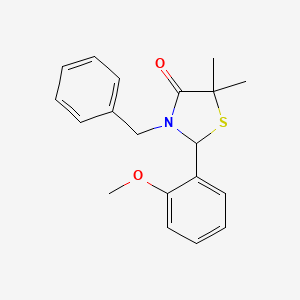
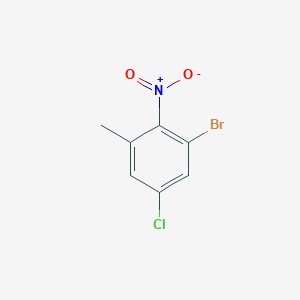
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
